4-Propylidenepiperidine

Lipophilicity CNS drug-likeness Permeability

4-Propylidenepiperidine (CAS 372196-37-7) is a heterocyclic secondary amine of the piperidine family, characterized by an exocyclic propylidene substituent at the 4-position of the six-membered ring. With molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol, this compound presents a single hydrogen bond donor, a single hydrogen bond acceptor, a topological polar surface area (TPSA) of 12 Ų, and a computed XLogP3 of 1.2.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 372196-37-7
Cat. No. B13749606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylidenepiperidine
CAS372196-37-7
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESCCC=C1CCNCC1
InChIInChI=1S/C8H15N/c1-2-3-8-4-6-9-7-5-8/h3,9H,2,4-7H2,1H3
InChIKeyPXPZKELQDWNHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylidenepiperidine (CAS 372196-37-7): A Structurally Distinct Exocyclic Olefin Piperidine Scaffold for Medicinal Chemistry


4-Propylidenepiperidine (CAS 372196-37-7) is a heterocyclic secondary amine of the piperidine family, characterized by an exocyclic propylidene substituent at the 4-position of the six-membered ring [1]. With molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol, this compound presents a single hydrogen bond donor, a single hydrogen bond acceptor, a topological polar surface area (TPSA) of 12 Ų, and a computed XLogP3 of 1.2 [1]. Unlike the fully saturated 4-propylpiperidine (CAS 22398-09-0), the olefinic bond introduces geometric constraint that reduces conformational flexibility (one rotatable bond versus two), lowers lipophilicity by approximately one log unit, and creates a planar sp² center amenable to further functionalization [1][2]. The compound is cataloged under ChEMBL ID CHEMBL4552119 and has been screened in panel assays including CYP450 inhibition and pteridine reductase 1, though primary literature directly investigating this scaffold remains sparse [3].

Why 4-Propylpiperidine or 4-Ethylidenepiperidine Cannot Substitute 4-Propylidenepiperidine in SAR-Driven Campaigns


The 4-alkylidenepiperidine sub-class exhibits steep structure–property relationships where incremental changes to the exocyclic alkylidene chain profoundly alter molecular descriptors that govern permeability, metabolic stability, and off-target pharmacology. Substituting 4-propylidenepiperidine with the saturated analog 4-propylpiperidine (ΔMW = +2.02 Da; ΔXLogP3 = +1.0) [1][2] or the shorter-chain 4-ethylidenepiperidine (ΔMW = −14.03 Da; ΔXLogP3 = −0.4) [1][3] shifts lipophilicity beyond the optimal CNS drug-like space (XLogP3 1–3) and alters the number of rotatable bonds, a key determinant of entropic binding penalty [4]. Available panel-screening data demonstrate that even within this narrow structural series, CYP450 inhibitory liability is measurable—4-propylidenepiperidine exhibits IC₅₀ values of 10,000 nM against both CYP3A4 and CYP2D6 [5]—and any analog swap would require de novo ADME-Tox characterization rather than assumption of equivalence. For medicinal chemists prosecuting SAR by catalog, these quantitative distinctions render generic substitution scientifically indefensible without explicit bridging data.

Quantitative Differentiation Evidence: 4-Propylidenepiperidine vs. Closest Structural Analogs


Lipophilicity Modulation: XLogP3 Shift of −1.0 Relative to 4-Propylpiperidine

The exocyclic double bond in 4-propylidenepiperidine reduces computed lipophilicity by approximately one log unit compared to its saturated counterpart 4-propylpiperidine. This difference moves the compound from the upper boundary of CNS-favorable space (XLogP3 2.2) to a more centrally balanced value (XLogP3 1.2), which is associated with improved ligand efficiency and reduced promiscuity [1][2][3].

Lipophilicity CNS drug-likeness Permeability

Conformational Restriction: Reduction by One Rotatable Bond versus 4-Propylpiperidine

4-Propylidenepiperidine contains one freely rotatable bond (the propylidene C–C single bond adjacent to the double bond), whereas 4-propylpiperidine contains two rotatable bonds (the entire propyl side chain). The ethylidene analog has zero rotatable bonds. This progressive restriction provides a tunable handle for modulating the entropic penalty upon target binding [1][2].

Conformational entropy Binding affinity Molecular design

CYP450 Inhibition Profile: Equipotent Weak Inhibition of CYP3A4 and CYP2D6 (IC₅₀ = 10,000 nM)

In panel screening against recombinant human CYP isoforms expressed in baculovirus-infected insect cells, 4-propylidenepiperidine demonstrated weak and non-differential inhibition of CYP3A4 and CYP2D6, each with an IC₅₀ of 10,000 nM (10 µM) after 30-minute preincubation using beetle D-luciferin as substrate [1]. Additionally, the compound showed 2.48 µM inhibition of Leishmania major pteridine reductase 1 [1]. Direct comparator data for 4-propylpiperidine and 4-ethylidenepiperidine in the same assay panel are not publicly available, precluding head-to-head comparison; however, the data establish a baseline CYP liability profile for the 4-propylidene scaffold [1].

CYP450 inhibition Drug-drug interaction Metabolic stability

Preferred Application Scenarios for 4-Propylidenepiperidine Based on Quantitative Differentiation


Fragment-Based Lead Generation Requiring Intermediate Lipophilicity (XLogP3 ~1.2)

Medicinal chemistry groups prosecuting fragment-based or structure-based campaigns where balanced lipophilicity (XLogP3 1–2 range) is a design criterion should prioritize 4-propylidenepiperidine over the more lipophilic 4-propylpiperidine (XLogP3 2.2). The ~1 log unit reduction in computed logP [1] aligns with consensus fragment-likeness guidelines and reduces the probability of non-specific binding observed with higher-logP piperidine fragments [2]. Procurement of the 4-propylidene variant thus represents a deliberate lipophilicity-tuning strategy without requiring additional synthetic manipulation.

Conformational Restriction SAR for Entropic Optimization of Binding

Teams exploring the effect of side-chain flexibility on target binding can leverage the one-rotatable-bond constraint of 4-propylidenepiperidine as an intermediate point between the fully rigid 4-ethylidenepiperidine (0 rotatable bonds) and the flexible 4-propylpiperidine (2 rotatable bonds) [1]. This discrete gradient of conformational freedom enables systematic measurement of ΔΔG associated with each restricted bond, guiding lead optimization without requiring bespoke synthesis of constrained analogs [2].

CYP Liability Benchmarking in Piperidine-Focused ADME Panels

The availability of recombinant CYP3A4 and CYP2D6 IC₅₀ data (both 10,000 nM) for 4-propylidenepiperidine [1] makes it suitable as a low-liability baseline control in automated CYP inhibition assays. Researchers can use this compound to bracket the CYP inhibition window for novel piperidine derivatives, ensuring that synthetic modifications do not inadvertently introduce potent CYP inhibition. Its well-characterized weak inhibition profile supports its use as an internal standard in high-throughput ADME screening cascades [2].

Synthetic Intermediate for Exocyclic Olefin Functionalization

The exocyclic double bond of 4-propylidenepiperidine provides a reactive handle for further derivatization—epoxidation, dihydroxylation, hydroboration, or cyclopropanation—that is absent in saturated 4-propylpiperidine [1]. For process chemistry and medicinal chemistry groups building sp³-rich piperidine libraries, this compound serves as a versatile intermediate that can be diversified into a range of 4-substituted piperidine scaffolds via well-established olefin chemistry, offering synthetic divergence points not accessible from the saturated analog [2].

Quote Request

Request a Quote for 4-Propylidenepiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.